molecular formula C24H19Cl2N5O2 B11048765 N-(3,4-dichlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide

N-(3,4-dichlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide

Cat. No.: B11048765
M. Wt: 480.3 g/mol
InChI Key: FXIKNSGIIXAEBL-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-[2-oxo-1-(2-pyridylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazol-3-yl]acetamide is a synthetic organic compound It is characterized by its complex structure, which includes a dichlorophenyl group, a pyridylmethyl group, and a tetrahydropyrimido[1,2-a][1,3]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-[2-oxo-1-(2-pyridylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the dichlorophenyl intermediate, followed by the formation of the pyridylmethyl group and the construction of the tetrahydropyrimido[1,2-a][1,3]benzimidazole core. Common reagents used in these reactions include chlorinating agents, pyridine derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2-[2-oxo-1-(2-pyridylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-[2-oxo-1-(2-pyridylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazol-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)-2-[2-oxo-1-(2-pyridylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazol-3-yl]acetamide
  • N-(3,4-Dichlorophenyl)-2-[2-oxo-1-(2-pyridylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazol-3-yl]acetamide

Uniqueness

The uniqueness of N-(3,4-dichlorophenyl)-2-[2-oxo-1-(2-pyridylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazol-3-yl]acetamide lies in its complex structure, which provides a versatile platform for chemical modifications. This allows for the exploration of a wide range of derivatives with potentially diverse biological activities and applications.

Properties

Molecular Formula

C24H19Cl2N5O2

Molecular Weight

480.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-3,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]acetamide

InChI

InChI=1S/C24H19Cl2N5O2/c25-18-9-8-16(12-19(18)26)28-22(32)11-15-13-30-21-7-2-1-6-20(21)29-24(30)31(23(15)33)14-17-5-3-4-10-27-17/h1-10,12,15H,11,13-14H2,(H,28,32)

InChI Key

FXIKNSGIIXAEBL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C2=NC3=CC=CC=C3N21)CC4=CC=CC=N4)CC(=O)NC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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